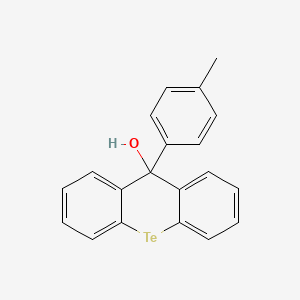
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL is an organotellurium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a tellurium atom integrated into a xanthene framework, with a 4-methylphenyl substituent. The presence of tellurium imparts distinct reactivity and properties compared to its sulfur and selenium analogs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylphenyl)-9H-telluroxanthen-9-OL typically involves the reaction of 9H-xanthene-9-one with 4-methylphenyl telluride under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the telluroxanthene structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tellurium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in protic or aprotic solvents.
Substitution: Nucleophiles like halides or thiols; reactions often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Formation of telluroxides or tellurones.
Reduction: Formation of tellurium-containing alcohols or hydrocarbons.
Substitution: Formation of substituted xanthene derivatives.
科学的研究の応用
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of tellurium, which can mimic the activity of selenium in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 9-(4-Methylphenyl)-9H-telluroxanthen-9-OL involves its interaction with biological molecules through redox reactions. The tellurium center can undergo oxidation and reduction, allowing it to participate in electron transfer processes. This redox activity is crucial for its potential antioxidant and therapeutic effects. The compound may target specific enzymes or proteins, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
9-(4-Methylphenyl)-9H-xanthen-9-OL: A sulfur analog with similar structural features but different reactivity due to the presence of sulfur instead of tellurium.
9-(4-Methylphenyl)-9H-selenoxanthen-9-OL: A selenium analog that shares some chemical properties with the tellurium compound but exhibits distinct reactivity patterns.
Uniqueness
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL is unique due to the presence of tellurium, which imparts distinct redox properties and reactivity. Compared to its sulfur and selenium analogs, the tellurium compound exhibits enhanced stability and potential for diverse applications in chemistry, biology, and materials science.
特性
CAS番号 |
73775-31-2 |
|---|---|
分子式 |
C20H16OTe |
分子量 |
399.9 g/mol |
IUPAC名 |
9-(4-methylphenyl)telluroxanthen-9-ol |
InChI |
InChI=1S/C20H16OTe/c1-14-10-12-15(13-11-14)20(21)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,21H,1H3 |
InChIキー |
WTFRUPNSHNNBDN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3[Te]C4=CC=CC=C42)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


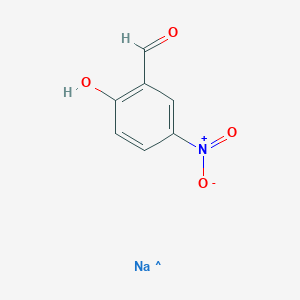


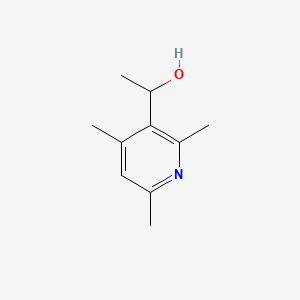
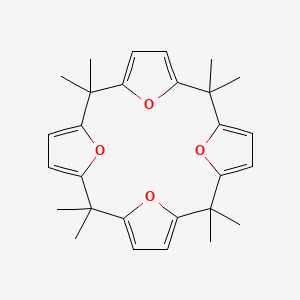

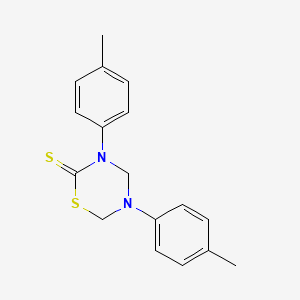


![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)

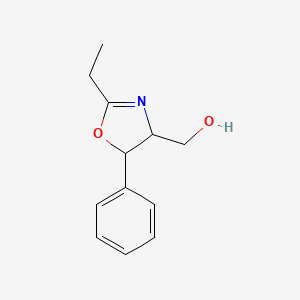
![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)

